3-(3-Nitrophenoxy)propionic acid

Description

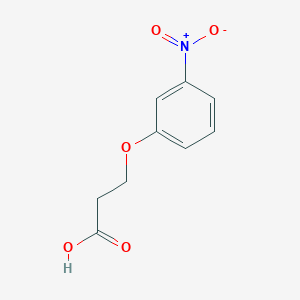

Structure

3D Structure

Properties

IUPAC Name |

3-(3-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-9(12)4-5-15-8-3-1-2-7(6-8)10(13)14/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYOLXUXRGLEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415679 | |

| Record name | 3-(3-NITROPHENOXY)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91004-46-5 | |

| Record name | 3-(3-NITROPHENOXY)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(3-Nitrophenoxy)propionic Acid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the available scientific and technical data for the chemical compound 3-(3-Nitrophenoxy)propionic acid . Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data, particularly regarding its biological activity and associated signaling pathways, remains scarce. This document summarizes the currently available information.

Chemical Structure and Identifiers

This compound is a chemical compound featuring a nitrophenoxy group linked to a propionic acid moiety.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 91004-46-5 | [1] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| IUPAC Name | 3-(3-nitrophenoxy)propanoic acid | N/A |

| Synonyms | 3-(3-Nitrophenoxy)propanoic acid | N/A |

Physicochemical Properties

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound could not be retrieved from the scientific literature. Chemical suppliers list the compound as available, suggesting established synthesis methods exist within commercial entities.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the biological activity of this compound in publicly accessible scientific literature. No studies describing its mechanism of action, potential therapeutic effects, or associated signaling pathways were identified. The compound is listed by some suppliers as a "Protein Degrader Building Block", which may suggest its potential use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or similar molecules, but no specific applications or experimental data have been published.[1]

It is crucial to distinguish This compound from the similarly named but structurally distinct compound 3-(3-Nitrophenyl)propionic acid (CAS Number: 1664-57-9). The latter has more available data, but this information is not applicable to the title compound.

Spectroscopic Data

No public repositories of spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound were found during the literature search.

Conclusion and Future Directions

This compound is a defined chemical entity with established basic identifiers. However, there is a notable absence of in-depth technical and experimental information in the public domain. For researchers and drug development professionals, this presents both a challenge and an opportunity. The classification as a potential protein degrader building block suggests a possible area of application that is yet to be explored in published research.

Future research efforts could be directed towards:

-

The development and publication of a robust and scalable synthesis protocol.

-

Comprehensive characterization of its physicochemical properties.

-

Screening for biological activity across various assays to identify potential therapeutic applications.

-

Elucidation of its mechanism of action and any associated signaling pathways if biological activity is confirmed.

Without primary research data, it is not possible to provide the detailed experimental protocols or signaling pathway diagrams as per the initial request. This guide will be updated as new information becomes publicly available.

References

3-(3-Nitrophenoxy)propionic acid physical and chemical properties

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(3-Nitrophenoxy)propionic acid. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. This document summarizes available quantitative data, outlines general experimental protocols, and presents a logical workflow for the characterization of such a novel chemical entity.

Core Physical and Chemical Properties

This compound, with the CAS number 91004-46-5, is a nitroaromatic compound.[1] Limited experimental data is available in public literature. The following table summarizes the reported physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C9H9NO5 | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Boiling Point | 374.8 °C at 760 mmHg | [2] |

| Flash Point | 180.5 °C | [2] |

| Density | 1.38 g/cm³ | [2] |

| Refractive Index | 1.571 | [2] |

For comparative purposes, the properties of the structurally similar compound, 3-(3-Nitrophenyl)propionic acid (CAS: 1664-57-9), are provided below. It is crucial to note that this is a different chemical entity with a different molecular formula (C9H9NO4) and molecular weight (195.17 g/mol ).[3][4][5]

| Property | Value | Source |

| Molecular Formula | C9H9NO4 | [4] |

| Molecular Weight | 195.17 g/mol | [4] |

| Melting Point | 115 °C | [6] |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the reviewed literature. However, based on fundamental principles of organic chemistry, the following general methodologies can be proposed.

Synthesis

A plausible synthetic route for this compound is the Williamson ether synthesis. This would involve the reaction of 3-nitrophenol with a 3-halopropionic acid ester (e.g., ethyl 3-bromopropionate) in the presence of a base, followed by hydrolysis of the resulting ester.

General Protocol:

-

Alkylation: To a solution of 3-nitrophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate. Stir the mixture at room temperature, then add ethyl 3-bromopropionate dropwise. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water containing a base such as sodium hydroxide. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidification and Isolation: Cool the reaction mixture and acidify with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product can then be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Analysis

A general approach for the analysis of this compound would involve High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and spectroscopic methods for structural confirmation.

General HPLC Method:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength appropriate for the nitroaromatic chromophore (e.g., 254 nm).

-

Quantification: An external standard method using a calibration curve prepared from a pure analytical standard of this compound.

Logical Workflow for Characterization

As there is no specific signaling pathway or biological activity reported for this compound, the following diagram illustrates a logical experimental workflow for the physicochemical and biological characterization of a novel compound of this nature. This workflow is designed to guide researchers in systematically evaluating its properties.

Caption: A logical workflow for the characterization of a novel chemical entity.

Biological Activity

There is no specific information available in the surveyed literature regarding the biological activity or potential signaling pathway involvement of this compound. The biological effects of the related compound, 3-nitropropionic acid (3-NPA), are well-documented. 3-NPA is a mitochondrial toxin that irreversibly inhibits succinate dehydrogenase, leading to neurotoxic effects.[7][8] However, due to the structural differences, specifically the presence of a phenoxy linker in the target compound, it cannot be assumed that this compound shares the same biological activity profile as 3-NPA. Any investigation into its biological effects should be conducted with appropriate safety precautions and would represent a novel area of research.

References

- 1. This compound - CAS:91004-46-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. molbase.com [molbase.com]

- 3. 3-(3-Nitrophenyl)propionic acid | C9H9NO4 | CID 2760224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 3-(2-nitrophenyl)propanoic acid [stenutz.eu]

- 7. Progress on 3-Nitropropionic Acid Derivatives [mdpi.com]

- 8. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(3-Nitrophenoxy)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3-(3-Nitrophenoxy)propionic acid, a valuable intermediate in the development of various pharmaceuticals and fine chemicals. The document outlines the core synthetic strategy, provides detailed experimental protocols derived from analogous reactions, and presents quantitative data in a structured format for ease of comparison.

Introduction

This compound is an organic compound characterized by a nitrophenoxy group linked to a propionic acid moiety via an ether bond. This structure makes it a versatile building block in organic synthesis. The primary and most established method for its synthesis is the Williamson ether synthesis, a robust and widely used reaction for forming ethers.[1][2] This method involves the reaction of a deprotonated alcohol (phenoxide) with an organohalide.

Core Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The general scheme for this synthesis is depicted below.

The reaction proceeds by first deprotonating 3-nitrophenol with a suitable base to form the more nucleophilic 3-nitrophenoxide. This is followed by the reaction of the phenoxide with a 3-halopropionic acid or its ester. To maximize the yield of the SN2 reaction and avoid competing elimination reactions, a primary alkyl halide is preferred.[3]

Synthesis Pathway Diagram

Caption: Williamson ether synthesis pathway for this compound.

Quantitative Data

The following table summarizes the key reactants and the final product with their relevant quantitative data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| 3-Nitrophenol | C₆H₅NO₃ | 139.11 | 554-84-7 | Yellow crystalline solid |

| 3-Bromopropionic acid | C₃H₅BrO₂ | 152.97 | 590-92-1 | White crystalline solid |

| This compound | C₉H₉NO₄ | 195.17 | 1664-57-9 | Solid |

Experimental Protocols

Protocol 1: Synthesis using 3-Bromopropionic Acid

This protocol is adapted from the synthesis of similar phenoxyacetic acids.[4]

Materials:

-

3-Nitrophenol

-

3-Bromopropionic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Acetone or Dimethylformamide (DMF)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium 3-Nitrophenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF.

-

To this solution, add a stoichiometric equivalent of a base, such as sodium hydroxide (1.0 eq), to form the sodium 3-nitrophenoxide in situ.

-

Reaction: To the solution of sodium 3-nitrophenoxide, add 3-bromopropionic acid (1.0 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated hydrochloric acid until the product precipitates.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Protocol 2: Two-Step Synthesis via Ester Intermediate

This method involves the synthesis of the ethyl ester of the target molecule, followed by hydrolysis. This can sometimes lead to higher purity of the final product.

Step 1: Synthesis of Ethyl 3-(3-Nitrophenoxy)propionate

-

This step follows the Williamson ether synthesis as described in Protocol 1, but uses ethyl 3-bromopropionate instead of 3-bromopropionic acid. The base of choice is often a weaker base like potassium carbonate in a polar aprotic solvent like acetone or DMF.[5]

Step 2: Hydrolysis of the Ester

-

The crude ethyl 3-(3-nitrophenoxy)propionate is then hydrolyzed to the carboxylic acid.

-

Procedure: Dissolve the ester in a mixture of ethanol and water. Add a stoichiometric excess of a base like sodium hydroxide and heat the mixture to reflux for 1-2 hours.

-

After cooling, the ethanol is removed under reduced pressure, and the remaining aqueous solution is acidified with hydrochloric acid to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.

Experimental Workflow and Logic

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental Workflow Diagram

References

An In-depth Technical Guide to 3-(3-Nitrophenoxy)propionic acid (CAS 91004-46-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases contain limited specific technical data for 3-(3-Nitrophenoxy)propionic acid beyond its basic chemical properties and commercial availability. This guide, therefore, focuses on its likely application based on its classification as a "Protein Degrader Building Block," providing a technical framework for its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 91004-46-5, is a commercially available organic compound. While detailed experimental studies on this specific molecule are not widely published, its primary utility in the field of drug discovery, particularly in the realm of targeted protein degradation, can be inferred from its classification by multiple chemical suppliers as a "Protein Degrader Building Block." This suggests its role as a chemical intermediate, likely as a component of the linker in Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific proteins of interest. They consist of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The structure of this compound, featuring a carboxylic acid group for amide bond formation and a nitrophenoxy moiety, makes it a candidate for incorporation into such linkers.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 91004-46-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₉NO₅ | Chemical Supplier Catalogs |

| Molecular Weight | 211.17 g/mol | Chemical Supplier Catalogs |

| Purity | ≥95% to ≥99% | Chemical Supplier Catalogs |

| Storage Conditions | Sealed in dry, 2-8°C | Chemical Supplier Catalogs |

Hypothetical Application in PROTAC Synthesis: An Experimental Framework

Given its structure, this compound can be envisioned as a component of a PROTAC linker. The carboxylic acid provides a reactive handle for coupling with an amine-containing E3 ligase ligand or a linker extension, while the nitrophenoxy group can either be a stable part of the linker backbone or be chemically modified in subsequent steps.

Below is a generalized, hypothetical experimental protocol for incorporating an acid-containing linker building block like this compound into a PROTAC.

3.1. General Amide Coupling Protocol

This protocol describes the coupling of a carboxylic acid-containing linker component to an amine-functionalized molecule (either the E3 ligase ligand or the target protein ligand).

Materials:

-

This compound

-

Amine-functionalized binding moiety (E3 ligase or target protein ligand)

-

Coupling agent (e.g., HATU, HBTU, EDC·HCl)

-

Amine base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the coupling agent (1.1 eq) and the amine base (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-functionalized binding moiety (1.0 eq) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC intermediate.

Visualizing the Role of this compound in Targeted Protein Degradation

The following diagrams illustrate the conceptual workflow and the mechanism of action for a PROTAC that could potentially be synthesized using this compound as a linker component.

Caption: Hypothetical workflow for PROTAC synthesis using an acid-containing linker.

Caption: Generalized mechanism of action for a PROTAC.

Conclusion

This compound (CAS 91004-46-5) is a chemical building block with inferred utility in the construction of PROTACs for targeted protein degradation. While specific experimental data for this compound is scarce in the public domain, its chemical structure provides a clear rationale for its application as a linker component. The provided hypothetical experimental framework and diagrams serve as a guide for researchers and drug development professionals interested in exploring its potential in this exciting therapeutic modality. It is imperative that any user of this compound performs thorough analytical characterization and optimization of reaction conditions for their specific application.

An In-Depth Technical Guide to 3-(3-Nitrophenoxy)propionic Acid

Introduction

Chemical Identity

The accurate identification of a chemical compound is critical for all scientific research. The standardized nomenclature for 3-(3-Nitrophenoxy)propionic acid is provided by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 3-(3-nitrophenoxy)propanoic acid

Chemical Properties

A summary of the key chemical properties for this compound is presented in the table below. These data are essential for laboratory handling, experimental design, and theoretical modeling.

| Property | Value | Source |

| CAS Number | 91004-46-5 | [1][2] |

| Molecular Formula | C₉H₉NO₅ | [1][2] |

| Molecular Weight | 211.17 g/mol | [1][2] |

Data Unavailability

Extensive searches for detailed technical information regarding this compound have yielded limited results. At present, there is a scarcity of published data in the following areas:

-

Spectroscopic Data: Detailed ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are not publicly available.

-

Experimental Protocols: Specific protocols for the synthesis, purification, and analytical characterization of this compound are not documented in readily accessible scientific literature.

-

Biological Activity and Signaling Pathways: There is no available information on the biological effects of this compound or its potential interactions with cellular signaling pathways.

-

Drug Development Applications: No specific applications of this compound in drug discovery or development have been reported.

Distinguishing from 3-(3-Nitrophenyl)propionic acid

It is crucial to distinguish this compound from the structurally related and more extensively documented compound, 3-(3-Nitrophenyl)propionic acid (CAS Number: 1664-57-9). The latter compound features a direct carbon-carbon bond between the phenyl ring and the propionic acid moiety, in contrast to the ether linkage present in this compound. Significant literature exists for 3-(3-Nitrophenyl)propionic acid, detailing its synthesis, properties, and biological relevance. Researchers should exercise caution to ensure they are working with the correct compound.

Conclusion

This technical guide provides the fundamental chemical identification of this compound. The lack of comprehensive public data highlights a potential area for future research. Further investigation is required to elucidate its chemical, physical, and biological properties, which would enable a more thorough understanding of its potential applications. Due to the absence of relevant data, the creation of diagrams for signaling pathways or experimental workflows is not possible at this time.

References

An In-depth Technical Guide to the Molecular Weight of 3-(3-Nitrophenoxy)propionic Acid

This guide provides a detailed analysis of the molecular weight of 3-(3-Nitrophenoxy)propionic acid, a topic of interest for researchers, scientists, and professionals in drug development. This document clarifies the compound's chemical formula and presents its molecular weight based on constituent atomic masses.

Distinguishing this compound

It is crucial to distinguish this compound from the similarly named compound, 3-(3-Nitrophenyl)propionic acid. The presence of a "phenoxy" group indicates an ether linkage, which includes an additional oxygen atom compared to the direct "phenyl" linkage. This distinction is vital for accurate molecular weight calculation and substance identification.

-

This compound: Contains a phenoxy group connected to the propionic acid via an oxygen atom.

-

3-(3-Nitrophenyl)propionic acid: Features a direct bond between the nitrophenyl group and the propionic acid chain.[1][2][3]

Molecular Weight Determination

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₉H₉NO₅.[4][5][6]

The calculation based on the atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) is as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

(9 × 12.011) + (9 × 1.008) + (1 × 14.007) + (5 × 15.999) = 211.17 g/mol

This calculated molecular weight is consistent with the formula weight provided in chemical databases.[4][5][6]

Data Presentation

For clarity and ease of comparison, the key quantitative data for this compound and the related compound are summarized below.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₉NO₅ | 211.17 | 91004-46-5[4][5][6] |

| 3-(3-Nitrophenyl)propionic acid | C₉H₉NO₄ | 195.17 | 1664-57-9[1][2][3] |

Experimental Protocols and Visualizations

The determination of a compound's molecular weight from its chemical formula is a fundamental calculation based on established atomic weights. As such, detailed experimental protocols for this calculation are not applicable.

Similarly, the request for diagrams of signaling pathways or experimental workflows using the DOT language is not relevant to the topic of molecular weight calculation. This is a discrete chemical property and does not involve biological pathways or complex experimental procedures that would necessitate such visualizations.

References

- 1. 3-(3-Nitrophenyl)propionic acid | C9H9NO4 | CID 2760224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - CAS:91004-46-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | 91004-46-5 [amp.chemicalbook.com]

- 6. This compound | 91004-46-5 [amp.chemicalbook.com]

Spectroscopic and Analytical Profile of 3-(3-Nitrophenyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 3-(3-nitrophenyl)propionic acid (CAS RN: 1664-57-9). The information presented is intended to support research and development activities by offering detailed experimental protocols and a structured summary of key analytical data.

Spectroscopic Data Summary

While comprehensive, publicly available datasets for 3-(3-nitrophenyl)propionic acid are limited, the expected spectroscopic characteristics can be inferred from the analysis of similar compounds and general principles of spectroscopy. The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

| ¹H NMR (Proton NMR) | |

| Assignment | Expected Chemical Shift (ppm) |

| Aromatic protons | 7.5 - 8.5 |

| -CH₂- (alpha to phenyl) | ~3.0 |

| -CH₂- (alpha to carboxyl) | ~2.7 |

| -COOH | >10 (often broad) |

| ¹³C NMR (Carbon NMR) | |

| Assignment | Expected Chemical Shift (ppm) |

| Carbonyl carbon (-COOH) | 170 - 185 |

| Aromatic carbons | 120 - 150 |

| -CH₂- carbons | 30 - 40 |

| IR (Infrared) Spectroscopy | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500 - 3300 (very broad) |

| C=O stretch (carboxylic acid) | 1700 - 1725 |

| N-O stretch (nitro group) | 1515 - 1560 and 1345 - 1385 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| MS (Mass Spectrometry) | |

| Parameter | Value |

| Molecular Weight | 195.17 g/mol |

| Exact Mass | 195.0532 g/mol |

| Expected [M-H]⁻ (Negative Ion Mode) | 194.0458 m/z |

| Expected [M+H]⁺ (Positive Ion Mode) | 196.0604 m/z |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate acquisition of spectroscopic data. The following are generalized protocols for NMR, IR, and MS analysis of a solid organic compound like 3-(3-nitrophenyl)propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-(3-nitrophenyl)propionic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Spectral Width: -2 to 16 ppm

-

Pulse Sequence: Standard single pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Spectral Width: 0 to 220 ppm

-

Pulse Sequence: Proton-decoupled single pulse

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 3-(3-nitrophenyl)propionic acid powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of 3-(3-nitrophenyl)propionic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Instrument Parameters (for LC-MS):

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid (for positive ion mode) or ammonium acetate (for negative ion mode).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

-

Mass Range: 50 - 500 m/z.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Optimized for the compound to induce fragmentation for MS/MS analysis if desired.

-

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound and a conceptual representation of how such a compound might be investigated in a drug discovery context.

Caption: A generalized workflow for the spectroscopic analysis of a solid organic compound.

Caption: A logical flow diagram illustrating the role of compound characterization in an early-stage drug discovery process.

An In-depth Technical Guide to 3-(3-Nitrophenoxy)propionic Acid

Disclaimer: Publicly available scientific literature and historical records contain scant specific information on the discovery, history, and detailed experimental investigation of 3-(3-Nitrophenoxy)propionic acid. This guide, therefore, provides a summary of available chemical data and proposes a plausible synthetic pathway based on established organic chemistry principles for structurally related compounds. The experimental protocols and signaling pathways are presented as theoretical models.

Introduction

This compound is an organic compound characterized by a nitrophenoxy group linked to a propionic acid moiety via an ether bond. While its specific biological activities and historical development are not well-documented, its structure suggests potential applications as a building block in medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, and the carboxylic acid provides a handle for further chemical modifications.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information from chemical suppliers.

| Property | Value | Source |

| CAS Number | 91004-46-5 | [Sunway Pharm Ltd][1] |

| Molecular Formula | C₉H₉NO₅ | [Sunway Pharm Ltd][1] |

| Molecular Weight | 211.17 g/mol | [Sunway Pharm Ltd][1] |

| Appearance | White to off-white crystalline solid (presumed) | General knowledge |

| Solubility | Presumed soluble in organic solvents like ethanol, acetone | General knowledge |

Proposed Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly described in readily available literature. However, two common methods for the formation of aryl ethers can be proposed: the Williamson ether synthesis and the Michael addition.

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[2][3][4][5][6] In this proposed route, 3-nitrophenol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an ethyl ester of 3-halopropionic acid. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Experimental Protocol (Proposed):

Step 1: Formation of Ethyl 3-(3-nitrophenoxy)propionate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrophenol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF).

-

Add a slight excess of a base, such as potassium carbonate (1.2 eq), to the solution to deprotonate the phenol.

-

To the resulting phenoxide solution, add ethyl 3-bromopropionate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(3-nitrophenoxy)propionate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 3-(3-nitrophenoxy)propionate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (2.0 eq), to the solution.

-

Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 2, leading to the precipitation of the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7][8][9][10][11] In this proposed pathway, 3-nitrophenol, acting as the nucleophile, adds to an acrylic acid derivative.

Experimental Protocol (Proposed):

-

In a reaction vessel, dissolve 3-nitrophenol (1.0 eq) and acrylic acid (1.2 eq) in a suitable solvent, such as toluene.

-

Add a catalytic amount of a strong base, such as sodium hydroxide or a tertiary amine, to facilitate the reaction.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and wash with water to remove the catalyst.

-

Extract the product into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting this compound by recrystallization or column chromatography.

Potential Signaling Pathways and Biological Activity (Theoretical)

Given the lack of experimental data, any discussion of signaling pathways is purely speculative and based on the structural motifs of the molecule. The nitroaromatic group is a common feature in some pharmacologically active compounds, and carboxylic acids can interact with various biological targets.

A hypothetical workflow for investigating the biological activity of this compound is presented below.

Caption: Hypothetical workflow for drug discovery.

A potential signaling pathway that could be investigated, based on the general structure of related phenolic compounds, might involve pathways related to inflammation or oxidative stress.

References

- 1. This compound - CAS:91004-46-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating a Data Desert: The Case of 3-(3-Nitrophenoxy)propionic Acid

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the available information regarding the biological activity of 3-(3-Nitrophenoxy)propionic acid. This scarcity of data prevents the creation of an in-depth technical guide as originally requested. While the chemical structure is known, there is a notable absence of published research detailing its mechanism of action, quantitative in vitro or in vivo data, and its effects on signaling pathways.

This lack of information makes it impossible to fulfill the core requirements of the prompt, which include summarizing quantitative data, providing detailed experimental protocols, and creating visualizations of its biological interactions.

However, the extensive search results for a similarly named and structurally related compound, 3-Nitropropionic acid (3-NPA) , offer a wealth of information that aligns with the user's interest in nitro-containing propionic acid derivatives. 3-NPA is a well-characterized mitochondrial toxin with a significant body of research into its neurotoxic effects and its use as a model for Huntington's disease.

Therefore, this technical guide will proceed by focusing on the biological activity of 3-Nitropropionic acid (3-NPA) as a well-documented alternative. This allows for a thorough exploration of a relevant compound, complete with the requested data presentation, experimental methodologies, and pathway visualizations.

A Pivot to a Data-Rich Analog: 3-Nitropropionic Acid (3-NPA)

Introduction:

3-Nitropropionic acid (3-NPA) is a potent neurotoxin naturally produced by various fungi.[1][2] It is a well-established irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain (Complex II) in mitochondria.[1][2] This inhibition leads to cellular energy depletion and is a cornerstone of its toxicological profile. Due to its ability to induce selective striatal degeneration, 3-NPA is widely used in preclinical research to model the neurodegenerative pathology of Huntington's disease.[3][4][5] Beyond its neurotoxicity, derivatives of 3-NPA have been explored for a range of other biological activities, including antiviral, insecticidal, antimicrobial, and antioxidant properties.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies on 3-Nitropropionic acid.

Table 1: In Vitro Effects of 3-Nitropropionic Acid on Methane Production in Ruminant Microbial Cultures

| Concentration (mM) | Methane Production Reduction (%) | Reference |

| 3 | 29% | [6] |

| 6 | Not specified, but dose-dependent reduction observed | [6] |

| 9 | Not specified, but dose-dependent reduction observed | [6] |

| 12 | 96% | [6] |

Table 2: In Vivo Effects of 3-Nitropropionic Acid in Rodent Models

| Animal Model | Dose and Administration | Key Findings | Reference |

| Mice | 15 mg/kg, i.p., for 5 days | Significant changes in alkaline phosphatase and succinic dehydrogenase in gracilis and gastrocnemius muscles.[7] | [7] |

| Rats | 10 mg/kg/day for 7 days | Significant elevation of succinate and lactate levels in the striatum.[8] | [8] |

| Rats (4 & 8 months old) | 10 mg/kg/day for 7 days | Significant decrease in N-acetyl-L-aspartate, GABA, glutamine, and glutamate levels in the striatum.[8] | [8] |

| Rats | 6.25 mg/kg i.p. daily for 6 days | No significant genotoxic or mutagenic effects observed at this low dose.[9] | [9] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of 3-NPA's biological activity is the inhibition of succinate dehydrogenase, which triggers a cascade of downstream events leading to cellular dysfunction and death, particularly in metabolically active neurons.

Mitochondrial Bioenergetic Failure

3-NPA acts as a suicide inhibitor of succinate dehydrogenase. This blockage of the citric acid cycle and electron transport chain leads to a drastic reduction in ATP synthesis. The resulting energy deficit is a critical initiating event in 3-NPA-induced toxicity.

Excitotoxicity and Oxidative Stress

The energy failure caused by 3-NPA leads to the secondary mechanisms of excitotoxicity and oxidative stress, which work in a cooperative manner to induce neurodegeneration.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

In Vitro Rumen Fermentation for Methane Production

Objective: To assess the dose-dependent effect of 3-NPA on methane production by mixed ruminal microbes.

Protocol Summary (based on[6]):

-

Rumen Fluid Collection: Fresh rumen fluid is collected from fistulated ruminants.

-

Incubation Setup: In vitro cultures are prepared with the collected rumen fluid, a buffer solution, and a standard substrate.

-

Treatment: 3-NPA is added to the cultures to achieve final concentrations of 0, 3, 6, 9, and 12 mM.

-

Incubation: The cultures are incubated at 39°C for 24 hours.

-

Gas Analysis: Headspace gas is collected and analyzed for methane concentration using gas chromatography.

-

Data Analysis: Methane production in treated cultures is compared to untreated controls, and the percentage reduction is calculated.

In Vivo Neurotoxicity Model in Rodents

Objective: To induce striatal lesions in rodents to model Huntington's disease using 3-NPA.

Protocol Summary (based on[7][8]):

-

Animal Model: Male Wistar rats or mice are used.

-

3-NPA Administration: 3-NPA is dissolved in a vehicle (e.g., saline, pH adjusted) and administered systemically, typically via intraperitoneal (i.p.) injection. Dosing regimens can vary, for example, 10-20 mg/kg daily for several consecutive days.

-

Behavioral Assessment: Motor function can be assessed using tests like the rotarod test or open-field test.

-

Tissue Collection: Following the treatment period, animals are euthanized, and brain tissue is collected.

-

Histological and Biochemical Analysis: Brain slices, particularly of the striatum, are analyzed for lesion volume (e.g., using TTC staining), neuronal loss (e.g., Nissl staining), and biochemical markers of cell death and oxidative stress.

Conclusion

While the biological activity of this compound remains uncharacterized, its structural analog, 3-Nitropropionic acid, serves as a valuable case study in neurotoxicology and mitochondrial dysfunction. The extensive research on 3-NPA provides a robust framework for understanding how a seemingly simple molecule can exert profound effects on cellular bioenergetics, leading to significant pathology. The detailed protocols and pathway diagrams presented here offer a foundation for researchers and drug development professionals interested in the biological activities of nitro-containing compounds and their potential as research tools or therapeutic targets. Further investigation into the biological effects of this compound is warranted to determine if it shares any of the properties of its well-studied relative.

References

- 1. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro reduction of methane production by 3-nitro-1-propionic acid is dose-dependent1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low doses of 3-nitropropionic acid in vivo induce damage in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic alterations produced by 3-nitropropionic acid in rat striata and cultured astrocytes: quantitative in vitro 1H nuclear magnetic resonance spectroscopy and biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo treatment with a subacute low dose of 3-nitropropionic acid does not induce genotoxicity or mutagenicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for 3-(3-Nitrophenoxy)propionic Acid: A Technical Guide for Drug Discovery and Development

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 3-(3-Nitrophenoxy)propionic acid is a small molecule with a unique chemical structure combining a nitrophenoxy moiety and a propionic acid side chain. While specific biological data for this compound is scarce in publicly available literature, its structural components suggest a rich potential for exploration in several therapeutic areas. This document outlines potential research avenues, proposes detailed experimental protocols, and provides a framework for data presentation and visualization to guide future investigations into the pharmacological profile of this intriguing compound.

Introduction

This compound (CAS No. 91004-46-5, Molecular Formula: C9H9NO5) represents a novel chemical entity with unexplored biological activities. Its structure is characterized by a propionic acid backbone linked to a 3-nitrophenyl group via an ether bond. The nitro group is a well-known pharmacophore and toxicophore, contributing to a wide range of biological activities in different chemical contexts, including antimicrobial and antineoplastic effects. The phenoxypropionic acid scaffold is present in various herbicides and has been utilized as a building block for anti-inflammatory and analgesic drugs.[1][2][3][4] This unique combination of functional groups in this compound suggests several plausible and compelling research directions.

This guide proposes a hypothesis-driven approach to systematically investigate the therapeutic potential of this compound, focusing on three primary areas: anti-inflammatory, antimicrobial, and neuroprotective activities.

Proposed Research Areas and Experimental Designs

Anti-inflammatory Activity

The phenoxypropionic acid core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, it is hypothesized that this compound may exhibit anti-inflammatory properties.

Caption: Proposed workflow for evaluating the anti-inflammatory potential.

-

Cyclooxygenase (COX) Inhibition Assay:

-

Prepare a reaction mixture containing arachidonic acid, hematin, and either COX-1 or COX-2 enzyme in a Tris-HCl buffer.

-

Add varying concentrations of this compound or a control inhibitor (e.g., celecoxib, ibuprofen).

-

Incubate the mixture and then measure the production of prostaglandin E2 (PGE2) using a commercial ELISA kit.

-

Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity.

-

-

Lipopolysaccharide (LPS)-stimulated Macrophage Assay:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell supernatant and measure the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.

-

Determine the viability of the cells using an MTT assay to rule out cytotoxicity.

-

Antimicrobial Activity

Nitroaromatic compounds are present in several antimicrobial agents. The nitro group can undergo bioreduction in microorganisms, leading to the formation of cytotoxic reactive nitrogen species.[4][5][6]

Caption: Workflow for assessing the antimicrobial properties.

-

Broth Microdilution Assay for MIC Determination:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24h for bacteria).

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

Neuroprotective Potential

While 3-Nitropropionic acid is a known neurotoxin, structural modifications can drastically alter biological activity. The introduction of the phenoxy linker may mitigate the toxicity associated with 3-NPA while potentially conferring neuroprotective properties, possibly through antioxidant or other mechanisms.

Caption: Hypothesized neuroprotective mechanism against cellular stressors.

-

In Vitro Neuroprotection Assay:

-

Culture human neuroblastoma SH-SY5Y cells or primary cortical neurons.

-

Pre-treat the cells with various concentrations of this compound for 2-4 hours.

-

Induce neuronal damage by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂), rotenone, or glutamate.

-

After 24 hours, assess cell viability using the MTT assay or LDH release assay.

-

Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.

-

Evaluate the mitochondrial membrane potential using a dye such as JC-1.

-

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Anti-inflammatory Activity Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition (%) at 10 µM |

| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| Ibuprofen (Control) | 15 | 250 | 0.06 | 55 |

| Celecoxib (Control) | >100 | 0.8 | >125 | 70 |

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans |

| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Ciprofloxacin (Control) | 0.5 | 0.015 | 0.5 | N/A |

| Fluconazole (Control) | N/A | N/A | N/A | 1 |

Conclusion and Future Directions

This compound stands as a promising yet uncharacterized molecule. The proposed research areas—anti-inflammatory, antimicrobial, and neuroprotective activities—provide a rational starting point for a comprehensive investigation into its pharmacological profile. The experimental workflows and protocols detailed in this guide offer a systematic approach to elucidating its potential therapeutic applications. Positive findings in these initial screens would warrant further studies, including mechanism of action elucidation, lead optimization through medicinal chemistry, and more extensive in vivo efficacy and safety evaluations. This structured approach will be crucial in determining if this compound or its future derivatives can be developed into novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Phenoxypropionic acid | 940-31-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-(3-Nitrophenoxy)propionic Acid in Various Solvents

Foreword: Understanding the Critical Role of Solubility in Scientific Research and Development

In the realms of pharmaceutical development, chemical synthesis, and materials science, the solubility of a compound is a cornerstone physical property. It dictates the design of crystallization processes, the formulation of drug delivery systems, and the feasibility of reaction media. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic—it is a critical determinant of a project's success. This guide provides an in-depth technical overview of the solubility of 3-(3-Nitrophenoxy)propionic acid, a compound of interest in various research applications. While extensive public data on its solubility is limited, this document serves as a robust framework, combining theoretical principles with a detailed, field-proven experimental protocol for its determination. The data presented herein is based on established principles of physical organic chemistry and serves as a predictive guide for laboratory work.

Structural Analysis and Predicted Solubility Profile of this compound

The solubility of an organic compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, principle. A more nuanced understanding requires an examination of the specific functional groups and overall polarity of the molecule .

This compound possesses a bifunctional nature. The presence of a carboxylic acid (-COOH) group introduces a site for strong hydrogen bonding, both as a donor and an acceptor. This polar functional group suggests a degree of solubility in polar protic solvents such as water and alcohols. Conversely, the molecule also contains a relatively large, nonpolar nitrophenoxy moiety . This aromatic ring system, substituted with a nitro group, contributes significantly to the molecular weight and the nonpolar surface area, which is expected to limit aqueous solubility and promote solubility in organic solvents. The nitro group itself is polar, but its contribution to overall water solubility is often offset by the increased molecular size and hydrophobicity of the aromatic ring.

Based on this structural analysis, a plausible, hypothetical solubility profile can be predicted. This predictive approach is an essential first step in experimental design, allowing for the selection of appropriate solvent systems for screening.

Quantitative Solubility Data (Predictive)

The following table summarizes the predicted equilibrium solubility of this compound in a range of common laboratory solvents at ambient temperature (25 °C). These values are intended as a guide for initial experimental work.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) | Rationale for Prediction |

| Water | Polar Protic | Low ( < 0.1) | The large nonpolar nitrophenoxy group outweighs the solubilizing effect of the carboxylic acid. |

| Methanol | Polar Protic | Moderate (1-5) | The alcohol can hydrogen bond with the carboxylic acid, and its alkyl chain can interact with the nonpolar part of the molecule. |

| Ethanol | Polar Protic | Moderate (1-5) | Similar to methanol, but the slightly larger alkyl group may enhance interactions with the nonpolar moiety. |

| Acetone | Polar Aprotic | High (> 10) | The polar aprotic nature of acetone can effectively solvate the polar groups without the competing hydrogen bonding network of water. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High (> 20) | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Ethyl Acetate | Moderately Polar | Moderate (1-5) | Offers a balance of polar (ester) and nonpolar (alkyl) characteristics suitable for this molecule. |

| Dichloromethane | Nonpolar | Low (0.1-1) | While capable of dissolving many organic compounds, its lower polarity may not be optimal for the carboxylic acid group. |

| Toluene | Nonpolar | Very Low (< 0.1) | The highly nonpolar nature of toluene is not well-suited to solvate the polar carboxylic acid group. |

| Hexane | Nonpolar | Insoluble (< 0.01) | The aliphatic, nonpolar nature of hexane makes it a poor solvent for this compound. |

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[1][2] This technique, when executed correctly, provides a reliable and reproducible measure of the thermodynamic solubility of a solid in a given solvent.[2]

Principle of the Method

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period, allowing the system to reach equilibrium.[3] At equilibrium, the solvent is saturated with the solute, and the concentration of the dissolved solid in the supernatant is then determined analytically.

Causality Behind Experimental Choices

-

Use of Excess Solid: Ensuring an excess of the solid compound is present is crucial to guarantee that the solution becomes saturated.[2] This creates a solid-liquid equilibrium, which is the basis of the measurement.

-

Prolonged Agitation: Continuous agitation is necessary to facilitate the dissolution process and to ensure that the entire volume of the solvent is in intimate contact with the solid.[4] The time required to reach equilibrium can vary depending on the compound and the solvent, with poorly soluble compounds potentially requiring longer equilibration times.[2]

-

Temperature Control: Solubility is a temperature-dependent property. Therefore, maintaining a constant and accurately controlled temperature throughout the experiment is critical for obtaining reproducible results.[5]

-

Phase Separation: After equilibration, it is essential to completely separate the undissolved solid from the saturated solution before analysis.[4] This is typically achieved through centrifugation followed by filtration.

-

Analytical Quantification: The concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The choice of method depends on the chromophoric properties of the compound and the desired sensitivity.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or screw-capped test tubes

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Equipment:

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours).[6]

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the vials to further pellet the solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. For highly accurate results, immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated UV-Vis or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the original undiluted supernatant, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

Self-Validating System

To ensure the trustworthiness of the results, the protocol should include the following self-validating steps:

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

-

Purity Analysis: The purity of the starting material should be confirmed before the experiment. After the experiment, the remaining solid can be analyzed to ensure that no degradation or phase transformation has occurred.

-

Calibration Curve: A multi-point calibration curve should be generated for the analytical method to ensure linearity and accuracy in the concentration determination.

Visualization of the Experimental Workflow

The following diagrams illustrate the key aspects of the solubility determination process.

Caption: Workflow for the shake-flask solubility determination method.

Caption: Solute-solvent interactions for this compound.

Conclusion and Future Directions

The solubility of this compound is a key parameter for its effective use in research and development. This guide has provided a predictive solubility profile based on the compound's molecular structure and a detailed, robust protocol for its experimental determination using the shake-flask method. The provided workflow and rationale are designed to ensure the generation of high-quality, reliable data. For drug development professionals, further characterization of solubility in biorelevant media (e.g., FaSSIF and FeSSIF) would be a logical next step to predict in vivo performance.[3] Additionally, the pH-dependent solubility of this acidic compound should be investigated to fully understand its behavior in various buffered solutions.

References

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 5. fishersci.com [fishersci.com]

- 6. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-(3-Nitrophenoxy)propionic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive guide to the safe handling of 3-(3-Nitrophenoxy)propionic acid based on the available chemical information and data for structurally related compounds. No specific Safety Data Sheet (SDS) or detailed toxicological studies for this compound (CAS No: 91004-46-5) were publicly available at the time of writing. Therefore, the information presented herein is based on inference from the known hazards of its constituent chemical classes: nitroaromatic compounds and propionic acid derivatives. It is imperative to obtain and consult a specific Safety Data Sheet (SDS) from the supplier before any acquisition, handling, or use of this compound. The guidance provided in this document should be used as a supplementary resource to a formal risk assessment conducted by qualified personnel.

Introduction

This compound is a chemical compound utilized in professional manufacturing and research laboratories, notably as a building block for protein degraders.[1] Its molecular structure, combining a nitrophenoxy group with a propionic acid moiety, suggests a potential for biological activity and associated chemical hazards. This guide aims to provide a thorough understanding of the potential risks and to establish best practices for its safe handling, storage, and disposal in a laboratory setting.

Hazard Identification and Classification

Due to the absence of specific data for this compound, a precautionary approach is necessary, assuming the hazards associated with both nitroaromatic compounds and propionic acid derivatives.

2.1. Inferred Hazards from the Nitroaromatic Moiety

Nitroaromatic compounds are a class of chemicals known for their potential toxicity.[2][3][4] Many compounds in this family are recognized for their mutagenic and carcinogenic effects.[2][5] Overexposure can lead to a range of health issues, including gastrointestinal infections, neurological disorders, and organ damage.[4]

2.2. Inferred Hazards from the Propionic Acid Moiety

Propionic acid and its derivatives are widely used as pharmaceuticals, particularly as non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] While generally considered safe at therapeutic doses, occupational exposure to concentrated forms may pose risks. Common side effects associated with this class of compounds include gastrointestinal discomfort, and in some cases, they can affect renal function.[6]

2.3. Summary of Potential Hazards

Based on the combined structural features, this compound should be treated as a potentially hazardous substance. The following table summarizes the anticipated GHS hazard classifications.

| Hazard Class | Hazard Category | Inferred From |

| Acute Toxicity (Oral) | Category 4 | General toxicity of nitroaromatics |

| Skin Corrosion/Irritation | Category 2 | General properties of acidic compounds |

| Serious Eye Damage/Irritation | Category 2A | General properties of acidic compounds |

| Germ Cell Mutagenicity | Category 2 | Known properties of some nitroaromatics[5] |

| Carcinogenicity | Category 2 | Known properties of some nitroaromatics[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Potential for organ damage from nitroaromatics[4] |

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C9H9NO5 | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| CAS Number | 91004-46-5 | [1] |

| Appearance | Solid (Assumed) | N/A |

| Purity | ≥95% | [1] |

Experimental Protocols: Safe Handling Procedures

The following is a generalized protocol for handling this compound in a powder form. This protocol should be adapted to specific experimental needs and integrated into a comprehensive risk assessment.

4.1. Engineering Controls

-

Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

4.2. Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:

| PPE | Specification |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. |

| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Not typically required when handled in a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter may be necessary. |

4.3. Weighing and Solution Preparation

-

Designate a specific area within the fume hood for handling the compound.

-

Before weighing, decontaminate the balance and the surrounding area.

-

Carefully transfer the desired amount of the solid from the storage container to a tared weigh boat. Avoid creating dust.

-

To prepare a solution, slowly add the weighed solid to the solvent in a suitable container.

-

Stir the mixture until the solid is fully dissolved.

-

Cap the container securely and label it appropriately with the chemical name, concentration, date, and hazard information.

4.4. Experimental Workflow Diagram

Caption: A generalized workflow for the safe handling of this compound.

Storage and Disposal

5.1. Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

5.2. Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Contaminated materials and unused product should be treated as hazardous waste.

Emergency Procedures

6.1. First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

6.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Logical Relationships in Hazard Mitigation

The following diagram illustrates the logical flow from hazard identification to risk mitigation.

Caption: A flowchart illustrating the process of mitigating risks associated with hazardous chemicals.

Conclusion

While this compound is a valuable tool in modern drug discovery and chemical research, its structural features warrant a cautious and well-informed approach to its handling. By understanding the potential hazards inferred from its chemical class and by rigorously adhering to the safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. The paramount importance of obtaining and reviewing the supplier-specific Safety Data Sheet cannot be overstated and remains the primary source of safety information for this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmacy180.com [pharmacy180.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 3-(3-Nitrophenoxy)propionic Acid for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3-(3-Nitrophenoxy)propionic acid, a key building block in the development of targeted therapeutics. This document details its commercial availability, physicochemical properties, and its pivotal role as a linker in Proteolysis Targeting Chimeras (PROTACs). Furthermore, it offers insights into the targeted protein degradation pathway and provides a detailed, representative experimental protocol for its conjugation in PROTAC synthesis.

Commercial Suppliers and Quantitative Data

This compound (CAS Number: 91004-46-5) is available from a range of commercial suppliers. The table below summarizes key quantitative data to facilitate comparison and procurement for research and development purposes.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Specification | Storage Conditions |

| BLD Pharm | 91004-46-5 | C9H9NO5 | 211.17 | - | Sealed in dry, 2-8°C[1] |

| Combi-Blocks | 91004-46-5 | - | - | 95% | - |